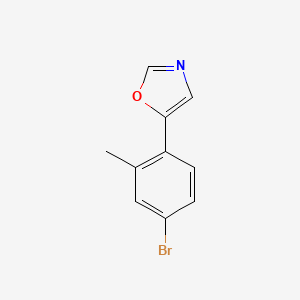

5-(4-Bromo-2-methylphenyl)-1,3-oxazole

Descripción general

Descripción

5-(4-Bromo-2-methylphenyl)-1,3-oxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

- One possibility is that 5-(4-Bromo-2-methylphenyl)-1,3-oxazole undergoes nucleophilic substitution at the benzylic position. This reaction could involve the loss of a hydrogen atom from the benzylic carbon, forming a resonance-stabilized carbocation. The nucleophile (e.g., a protein or enzyme) could then attack this carbocation, leading to changes in the target’s function or activity .

Mode of Action

Actividad Biológica

5-(4-Bromo-2-methylphenyl)-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological evaluation, and its potential therapeutic applications, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-bromo-2-methylphenyl derivatives with appropriate oxazole precursors. The synthetic route often utilizes methods such as electrophilic aromatic substitution and condensation reactions to form the oxazole ring. For example, the reaction conditions may include heating the reactants in the presence of a suitable catalyst or solvent to facilitate cyclization.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, demonstrating its potential as an antitumor agent and its involvement in other biological pathways.

Antitumor Activity

Research indicates that compounds containing oxazole moieties exhibit significant antiproliferative effects against various cancer cell lines. In a study evaluating related oxazole derivatives, it was found that certain 5-substituted oxazoles showed IC50 values ranging from nanomolar to micromolar concentrations against human tumor cell lines such as A549 (lung cancer) and HT-29 (colon cancer) .

Table 1: Antiproliferative Activity of Oxazole Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | A549 | X (to be determined) |

| 5a | HT-29 | 0.5 - 73.2 |

| 4i | MCF-7 | 2 - 358 |

Note: IC50 values for this compound are currently under investigation.

The mechanism by which oxazole derivatives exert their antitumor effects often involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, studies have shown that certain analogs can disrupt microtubule formation, which is crucial for mitosis .

Other Biological Activities

In addition to antitumor properties, oxazole derivatives have been reported to possess anti-inflammatory and analgesic activities. For example, compounds structurally similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce pain responses in animal models .

Case Study: Anti-inflammatory Effects

In a study involving inflammatory models, oxazole derivatives demonstrated significant efficacy in reducing inflammation markers such as TNF-alpha and IL-6. These findings suggest that this compound may also hold promise as an anti-inflammatory agent.

Toxicity Profile

The toxicity profile of oxazole derivatives is crucial for their development as therapeutic agents. Preliminary assessments indicate that many oxazoles exhibit low toxicity in normal human cells compared to tumor cells. For instance, compounds like 4i showed IC50 values greater than 10 μM in peripheral blood lymphocytes (PBL), suggesting a favorable therapeutic index .

Table 2: Toxicity Assessment of Oxazole Derivatives

| Compound | Cell Type | IC50 (μM) |

|---|---|---|

| This compound | PBL | >10 |

| Active Compounds (e.g., 4a) | HUVECs | >100 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity:

Recent studies have indicated that derivatives of 1,3-oxazoles, including those with bromine substitutions, exhibit promising anticancer properties. For instance, a series of novel 1,3-oxazole sulfonamides were synthesized and screened for their ability to inhibit cancer cell growth. The 4-bromo derivative showed submicromolar GI50 values across multiple cancer cell lines, indicating potent antiproliferative activity with low toxicity profiles .

Anti-inflammatory Properties:

Compounds similar to 5-(4-Bromo-2-methylphenyl)-1,3-oxazole have been investigated for their anti-inflammatory effects. A class of substituted oxazoles has been reported to be effective in treating inflammation-related disorders. The presence of halogens such as bromine enhances the biological activity of these compounds .

Mechanism of Action:

The mechanism by which these oxazole derivatives exert their effects often involves the modulation of signaling pathways related to cell proliferation and apoptosis. The N–H donor group in halogenated oxazoles has been suggested to play a role in maintaining antiproliferative activity .

Synthetic Applications

Synthesis Techniques:

The synthesis of this compound can be achieved through various methodologies, including the van Leusen reaction and halogen dance isomerization techniques. These methods allow for the efficient production of substituted oxazoles with high yields. For example, the halogen dance reaction has been effectively utilized to create 4-bromo derivatives from simpler precursors .

Regioselective Functionalization:

The ability to regioselectively introduce functional groups into the oxazole ring opens up avenues for creating more complex molecules with tailored properties. This is particularly useful in drug design where specific interactions with biological targets are crucial .

Material Science Applications

Polymer Chemistry:

Oxazole-containing polymers have been explored for their thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can enhance material performance, making them suitable for high-temperature applications or as protective coatings.

Nanotechnology:

Research into nanostructured materials has shown that oxazole derivatives can be used as building blocks for creating nanocomposites with enhanced electrical and thermal properties. These materials are being investigated for applications in electronics and energy storage devices .

Data Tables

Case Studies

-

Anticancer Evaluation:

A study evaluated a series of novel 1,3-oxazole sulfonamides against various cancer cell lines. The results demonstrated that the brominated derivatives exhibited significant growth inhibition with low cytotoxicity, leading to further exploration in clinical settings . -

Synthesis Methodology:

The halogen dance isomerization method was employed to synthesize 5-bromo derivatives efficiently. This method showcased a high yield and allowed for subsequent functionalization steps, paving the way for developing more complex oxazole derivatives .

Propiedades

IUPAC Name |

5-(4-bromo-2-methylphenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-4-8(11)2-3-9(7)10-5-12-6-13-10/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPCAUDLTKWKCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C2=CN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.